molecular formula C14H20Cl2N4 B1464009 1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride CAS No. 1311316-45-6

1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride

Cat. No. B1464009
CAS RN: 1311316-45-6
M. Wt: 315.2 g/mol
InChI Key: QSUFGHUCTQOLTR-UHFFFAOYSA-N
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Description

“1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride” is a compound that has a pyrazole core . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, Hanam A et al. produced new heterocycles by subjecting 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl chloride to reactions with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles .


Molecular Structure Analysis

The molecular structure of pyrazole comprises two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The empirical formula of “1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride” is C10H12ClN3 .


Chemical Reactions Analysis

Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques due to their wide range of applications .


Physical And Chemical Properties Analysis

The molecular weight of “1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride” is 209.68 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Anti-inflammatory and Analgesic Applications

1-[(1-Phenyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride: has been studied for its potential anti-inflammatory and analgesic effects. Research suggests that derivatives of this compound can significantly reduce inflammation and pain in various models. For instance, a study published in Inflammopharmacology investigated the anti-nociceptive and anti-inflammatory effects of a new piperazine compound (LQFM182), which showed promising results in reducing oedema formation and pro-inflammatory cytokines IL-1β and TNF-α .

Antidiabetic Agent Development

This compound serves as an intermediate in the synthesis of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines. These molecules have been identified as selective and orally active dipeptidylpeptidase 4 inhibitors, which are important in the treatment of diabetes .

Anti-tubercular Agents

The compound has been utilized in the design and synthesis of novel heterocyclic chalcones. These chalcones, including Compound VIII and its analogues, have been evaluated for their anti-tubercular properties, combining in silico design, QSAR-driven virtual screening, and experimental evaluation to identify promising anti-tubercular agents .

Insecticidal Activity

Derivatives of 1-phenylpyrazoles, which include the core structure of our compound of interest, have been designed to target the chloride channel of the GABA receptor in insects. These compounds exhibit excellent insecticidal activity against both sensitive and resistant pests, highlighting the potential of 1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride in the development of new insecticides .

Synthesis of Heterocyclic Compounds

The compound is also used in the synthesis of various heterocyclic compounds. These synthesized compounds have potential applications in different fields of chemistry and pharmacology, such as the development of new drugs with specific target interactions .

Chemical Analysis and Quality Control

In the realm of chemical analysis and quality control, 1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride is used as a reference compound. Its well-documented properties, such as molecular weight and purity, make it suitable for use in techniques like NMR, HPLC, LC-MS, and UPLC to ensure the quality and consistency of chemical products .

Mechanism of Action

While the specific mechanism of action for “1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride” is not mentioned in the search results, it’s worth noting that pyrazole derivatives are often used in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Safety and Hazards

The safety and hazards associated with “1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride” include eye damage. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Pyrazoles have skyrocketed in popularity since the early 1990s due to their wide range of applications . They are expected to continue being the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

properties

IUPAC Name

1-[(1-phenylpyrazol-4-yl)methyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4.2ClH/c1-2-4-14(5-3-1)18-12-13(10-16-18)11-17-8-6-15-7-9-17;;/h1-5,10,12,15H,6-9,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUFGHUCTQOLTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CN(N=C2)C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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